molecular formula C13H11ClFN B471305 4-Chloro-N-(2-fluorobenzyl)aniline CAS No. 723753-84-2

4-Chloro-N-(2-fluorobenzyl)aniline

Cat. No.: B471305
CAS No.: 723753-84-2
M. Wt: 235.68g/mol
InChI Key: QCLJXZCWBRKJHD-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-fluorobenzyl)aniline is an organic compound that belongs to the class of amines. It features a benzylamine structure with a 4-chlorophenyl group and a 2-fluorobenzyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-fluorobenzyl)aniline typically involves the reaction of 4-chloroaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-fluorobenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines with different substituents.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Chloro-N-(2-fluorobenzyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-fluorobenzyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(2-chlorobenzyl)amine
  • N-(4-fluorophenyl)-N-(2-fluorobenzyl)amine
  • N-(4-bromophenyl)-N-(2-fluorobenzyl)amine

Uniqueness

4-Chloro-N-(2-fluorobenzyl)aniline is unique due to the presence of both chlorine and fluorine substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

4-chloro-N-[(2-fluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLJXZCWBRKJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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